molecular formula C7H6BClO3 B1585725 2-Chloro-5-formylphenylboronic acid CAS No. 1150114-78-5

2-Chloro-5-formylphenylboronic acid

Cat. No.: B1585725
CAS No.: 1150114-78-5
M. Wt: 184.39 g/mol
InChI Key: BGTXLDYEFFSFNR-UHFFFAOYSA-N
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Description

Contextualizing Boronic Acids in Contemporary Organic Synthesis and Medicinal Chemistry

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. chemicalbook.com Their stability, low toxicity, and remarkable reactivity have cemented their status as indispensable reagents in modern organic chemistry. chemicalbook.comresearchgate.net The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Beyond cross-coupling, boronic acids participate in a diverse array of chemical transformations, including C-N and C-O bond formation, and serve as protecting groups for diols. chemicalbook.com In medicinal chemistry, the boronic acid moiety is a key feature in several approved drugs and numerous clinical candidates, often acting as a bioisostere for other functional groups and enabling interactions with biological targets. mdpi.com

The Unique Multifunctionality of 2-Chloro-5-formylphenylboronic Acid as a Building Block

This compound is a trifunctional molecule, presenting chemists with a versatile platform for molecular elaboration. The molecule integrates a boronic acid group, a formyl (aldehyde) group, and a chloro substituent on a phenyl ring, each offering distinct opportunities for chemical modification.

The boronic acid group is the primary site for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at this position. This enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

The formyl group is a reactive aldehyde that can undergo a plethora of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and addition reactions to form new carbon-carbon and carbon-heteroatom bonds. This functionality is particularly valuable for the construction of heterocyclic ring systems. researchgate.net

The chloro group provides an additional site for modification, typically through nucleophilic aromatic substitution or other cross-coupling reactions, although it is generally less reactive than the boronic acid in palladium-catalyzed processes. This hierarchy of reactivity allows for sequential and selective modifications of the molecule.

This unique combination of functional groups in a single, stable molecule allows for a modular and convergent approach to the synthesis of complex target structures.

Research Significance and Future Directions for this compound

The significance of this compound lies in its potential to streamline the synthesis of complex molecules with potential biological activity. The presence of multiple, orthogonally reactive functional groups allows for the rapid generation of molecular diversity from a single starting material.

Future research is likely to focus on several key areas:

Exploitation in Drug Discovery: The compound serves as a valuable scaffold for the synthesis of novel pharmaceutical agents. The formyl group can be used to introduce various pharmacophores, while the boronic acid and chloro groups can be used to modulate the physicochemical properties and target interactions of the resulting molecules.

Development of Novel Synthetic Methodologies: The unique reactivity profile of this compound may inspire the development of new synthetic methods that take advantage of the interplay between its functional groups.

Synthesis of Advanced Materials: The ability to form biaryl structures via the Suzuki-Miyaura reaction makes this compound a potential building block for the synthesis of novel organic electronic materials, polymers, and sensors.

Interactive Data Tables

Below are tables summarizing key data for this compound.

Properties

IUPAC Name

(2-chloro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXLDYEFFSFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376833
Record name 2-Chloro-5-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-78-5
Record name 2-Chloro-5-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 5 Formylphenylboronic Acid

Established Synthetic Routes and Mechanistic Considerations

Established syntheses of 2-chloro-5-formylphenylboronic acid and its derivatives rely on fundamental organic transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-boron bonds via organometallic intermediates.

One logical approach to installing the formyl group is through the controlled oxidation of a corresponding methyl group. This strategy would begin with a precursor such as 2-chloro-5-methylphenylboronic acid. The challenge lies in achieving partial oxidation to the aldehyde without over-oxidation to the carboxylic acid. researchgate.net

Catalytic air-oxidation systems, often employed for similar transformations, can be adapted for this purpose. For instance, metal/bromide catalysts, such as those based on cobalt and manganese (Co/Mn/Br), are effective in the aerobic oxidation of activated methyl groups or benzyl (B1604629) alcohols to aldehydes. researchgate.net The reaction mechanism typically involves the generation of radical species that selectively attack the methyl group. The process would require careful control of reaction conditions—including catalyst concentration, temperature, and reaction time—to maximize the yield of the desired aldehyde, 2,5-diformylfuran (DFF), and minimize the formation of the corresponding carboxylic acid. researchgate.net

Parameter Condition Purpose
Starting Material 2-Chloro-5-methylphenylboronic acid (or protected form)Provides the core structure.
Oxidizing Agent Dioxygen (Air) with Metal/Bromide Catalyst (e.g., Co/Mn/Br)To convert the methyl group to a formyl group.
Control Temperature, Catalyst LoadingTo prevent over-oxidation to carboxylic acid. researchgate.net

Multi-step syntheses commencing from nitroaromatic compounds are a cornerstone of aromatic chemistry. A plausible route to the target molecule could start with 2-chloro-5-nitrobenzoic acid or a related derivative. The synthesis involves the reduction of the nitro group to an amine, which is then transformed into a diazonium salt.

The reduction of an aromatic nitro group is commonly achieved using reagents like stannous chloride (SnCl2) or through catalytic hydrogenation. researchgate.netgoogle.com For example, 2-chloro-5-nitro-benzoic acid can be reduced with zinc and hydrochloric acid to yield 2-chloro-5-amino-benzoic acid. google.com

Once the primary aromatic amine is formed, it can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. youtube.com Aryl diazonium salts are highly versatile intermediates. youtube.com While they are often displaced to install halides (Sandmeyer reaction) or hydroxyl groups, specific methods can be used to introduce a formyl group, or the diazonium salt can be used in coupling reactions prior to installing the boronic acid. youtube.comgoogle.com A more direct pathway involves using a precursor like 2-chloro-5-nitrophenylboronic acid, reducing the nitro group to an amine, diazotizing it, and then performing a subsequent transformation.

Building the aromatic ring from acyclic precursors via condensation reactions offers another, albeit more complex, synthetic design. This approach is less common for simple benzene (B151609) derivatives but is a powerful tool in heterocycle synthesis. For instance, the synthesis of 2-butyl-4-chloro-5-formylimidazole (B193128) involves the condensation of pentamidine (B1679287) hydrochloride with glyoxal, followed by dehydration and a Vilsmeier-Haack type formylation/chlorination. google.com

Adapting this logic, one could hypothetically devise a route where a substituted hydroxyaldehyde undergoes a condensation and cyclization sequence to form a phenolic precursor. Subsequent steps would then be required to introduce the chloro and boronic acid functionalities at the correct positions, representing a less direct but potentially flexible approach.

A highly effective and widely used strategy for preparing arylboronic acids is the borylation of an aryllithium intermediate. For a molecule containing a reactive aldehyde, such as this compound, the formyl group must first be protected to prevent its reaction with the highly basic organolithium reagent.

The synthesis would commence with a suitable di-halogenated benzaldehyde, for example, 3-bromo-4-chlorobenzaldehyde.

Protection: The aldehyde group is first protected, typically as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst).

Lithiation: The resulting protected aryl halide is cooled to a low temperature (typically -78 °C) and treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium. ethz.ch A lithium-halogen exchange occurs at the more reactive position (bromine over chlorine), generating the desired aryllithium species. orgsyn.org

Boronation: The aryllithium is then quenched by adding an electrophilic boron source, most commonly a trialkyl borate (B1201080) like triisopropyl borate or trimethyl borate.

Deprotection/Hydrolysis: The reaction is warmed to room temperature and quenched with an aqueous acid. This step serves to both hydrolyze the borate ester to the final boronic acid and deprotect the acetal, regenerating the formyl group.

This category represents the general principle underpinning the specific methods described in sections 2.1.4 and 2.1.6. The core strategy involves the generation of a nucleophilic arylmetal species (Ar-M) which is then "trapped" by an electrophilic boron reagent. ethz.ch The arylmetal can be an organolithium (Ar-Li) or an organomagnesium (Ar-MgX, a Grignard reagent) compound.

The formation of the arylmetal intermediate is the key step. It is typically generated through either a metal-halogen exchange or by direct deprotonation (metalation) of an acidic aromatic proton. ethz.ch Once formed, this potent nucleophile readily attacks the boron atom of a borate ester, B(OR)₃, leading to the formation of a tetracoordinate borate complex. Subsequent acidic workup furnishes the final arylboronic acid. The choice of metal (Li or Mg) and reaction conditions is crucial for the success of the synthesis, especially in the presence of other sensitive functional groups.

Lithium-halogen exchange is one of the most powerful and rapid methods for preparing organolithium reagents. harvard.edu The reaction is particularly efficient for aryl bromides and iodides. princeton.edu The rate of exchange follows the trend I > Br > Cl >> F. princeton.edu This selectivity allows for the targeted lithiation of polyhalogenated aromatic rings.

The mechanism is believed to involve the formation of an "ate-complex," where the organolithium reagent coordinates to the halogen atom of the aryl halide. harvard.edu This complex then rearranges to form the more stable aryllithium and the corresponding alkyl halide. The equilibrium generally favors the formation of the organolithium compound where the negative charge resides on the more electronegative (more s-character) carbon atom, which is why the exchange between an alkyllithium and an aryl halide is favorable. ethz.ch

For the synthesis of this compound, a common precursor would be a protected 3-bromo-4-chlorobenzaldehyde.

Reagents: n-Butyllithium (n-BuLi) is commonly used. tert-Butyllithium (t-BuLi) is more reactive and is often used for less reactive aryl chlorides or bromides; it typically requires two equivalents—one for the exchange and a second to react with the generated t-butyl halide. ethz.chharvard.edu

Conditions: The exchange is extremely fast, even at very low temperatures (-78 °C to -100 °C). harvard.edu These low temperatures are essential to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl halide or the alkyl halide byproduct.

Reaction Step Details Key Considerations
Starting Material Protected 3-bromo-4-chlorobenzaldehydeBromine is exchanged selectively over chlorine. Aldehyde must be protected.
Lithiation Reagent n-BuLi or t-BuLin-BuLi is standard; t-BuLi is more reactive. ethz.ch
Temperature -78 °C or lowerCrucial for preventing side reactions and decomposition. orgsyn.org
Boron Electrophile Triisopropyl borate (B(Oi-Pr)₃)Reacts with the aryllithium to form a C-B bond.
Workup Aqueous Acid (e.g., HCl)Hydrolyzes the borate ester and removes the aldehyde protecting group.

Novel and Emerging Synthetic Strategies for this compound

The quest for more efficient, selective, and sustainable methods for the synthesis of arylboronic acids has led to the development of several innovative strategies. These approaches often utilize transition-metal catalysis to achieve transformations that are challenging with classical methods.

The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis for the preparation of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. bris.ac.uk This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). bris.ac.ukresearchgate.net For the synthesis of this compound, a plausible starting material would be a dihalogenated benzaldehyde, such as 4-bromo-2-chlorobenzaldehyde. The selective borylation of the more reactive carbon-bromine bond can be achieved under carefully controlled conditions. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester. organic-chemistry.org The choice of ligand, base, and solvent is crucial for the success and selectivity of the reaction. organic-chemistry.org

A typical procedure for a related compound, 5-trifluoromethyl-2-formylphenylboronic acid, involves a two-step reaction from the corresponding bromobenzaldehyde, which underscores the viability of this approach. orgsyn.org

A more atom-economical and increasingly popular approach is the direct C-H borylation of aromatic compounds. This method avoids the pre-functionalization required for traditional cross-coupling reactions. Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for the regioselective synthesis of arylboronic esters. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered C-H bond. For a substrate like 3-chlorobenzaldehyde, direct borylation would likely lead to a mixture of isomers, and achieving the desired 2-chloro-5-formyl substitution pattern would require directing groups to control the regioselectivity. Research in this area is ongoing to expand the scope and predictability of these reactions.

Flow chemistry has gained significant traction in recent years as a technology that can offer improved safety, efficiency, and scalability for chemical processes. The synthesis of boronic acids, which can involve unstable organometallic intermediates, is particularly well-suited for flow chemistry. aksci.com Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing yield and minimizing side reactions. For instance, lithiation reactions, which are often performed at very low temperatures in batch processes, can be conducted at higher temperatures in flow reactors due to the rapid mixing and heat exchange. This can lead to significantly faster reaction times and improved process efficiency. The application of flow chemistry to the synthesis of this compound could involve a lithiation-borylation sequence where an aryl halide is first metalated and then immediately quenched with a boron electrophile in a continuous stream.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often varied to maximize yield and purity include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of a Miyaura borylation, for example, a screening of different palladium catalysts and ligands is often the first step. The choice of base is also critical, as it can influence the rate of both the desired borylation and potential side reactions. The following table illustrates a hypothetical optimization study for the synthesis of this compound pinacol (B44631) ester from 4-bromo-2-chlorobenzaldehyde, showcasing how systematic variation of reaction parameters can lead to improved outcomes.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Pd(OAc)₂ (2)SPhos (4)KOAcDioxane80126590
2Pd₂(dba)₃ (1)XPhos (3)KOAcDioxane80127592
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane80128295
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene10088897
5Pd₂(dba)₃ (0.5)XPhos (1.5)K₃PO₄Toluene10089298

Table 1. Hypothetical optimization of the Miyaura borylation for the synthesis of this compound pinacol ester. The data illustrates a systematic approach to improving reaction efficiency and product quality.

Similarly, for a lithiation-borylation approach, the choice of the organolithium reagent, the protecting group for the aldehyde, the boron electrophile, and the reaction temperature are all critical variables that need to be fine-tuned to achieve the desired outcome. A patent for the production of formylphenylboronic acids suggests reacting a protected chlorobenzaldehyde with lithium and a boron compound, highlighting a viable, optimizable pathway. google.com

Advanced Reactivity and Mechanistic Studies of 2 Chloro 5 Formylphenylboronic Acid

Cross-Coupling Reactions Involving 2-Chloro-5-formylphenylboronic Acid

This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the presence of three key functional groups: a boronic acid, a chloro substituent, and a formyl group, each offering distinct reactivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org In this context, this compound can act as the organoboron partner, coupling with various aryl or heteroaryl halides.

The reaction typically employs a palladium catalyst and a base to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields, especially when dealing with challenging substrates like heteroaryl halides. organic-chemistry.org

For instance, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been developed to efficiently couple a wide range of heteroaryl halides with arylboronic acids. organic-chemistry.org These systems have shown remarkable reactivity and are not inhibited by the presence of basic nitrogen-containing heterocycles, which can often poison the catalyst. organic-chemistry.org

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general principles of the reaction suggest its applicability. The chloro- and formyl- substituents on the phenyl ring can influence the electronic properties of the boronic acid and, consequently, its reactivity in the transmetalation step.

Reaction TypeKey ReagentsCatalyst SystemBond Formed
Suzuki-Miyaura Cross-CouplingOrganoborane (e.g., this compound), Aryl/Heteroaryl Halide, BasePalladium catalyst with phosphine (B1218219) ligandsCarbon-Carbon (Aryl-Aryl or Aryl-Heteroaryl)

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other metal-catalyzed carbon-carbon bond-forming reactions. The chloro group on the aromatic ring can serve as a handle for various cross-coupling reactions, such as the Heck, Sonogashira, or Stille reactions, although these are not explicitly detailed for this specific compound in the search results.

The reactivity of the C-Cl bond in oxidative addition to a metal center is a key factor. Generally, aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands. libretexts.org

The boronic acid functionality of this compound can also be utilized in the formation of carbon-heteroatom bonds. Reactions such as the Chan-Lam coupling allow for the formation of C-O, C-N, and C-S bonds by coupling the boronic acid with alcohols, amines, or thiols, respectively. These reactions are typically catalyzed by copper complexes.

The presence of the ortho-chloro and meta-formyl groups can influence the reactivity of the boronic acid in these transformations through steric and electronic effects.

Intramolecular Reactivity and Tautomerism

A fascinating aspect of the chemistry of 2-formylphenylboronic acids, including the 2-chloro-5-formyl derivative, is their existence in a tautomeric equilibrium with a cyclic form.

In solution, functionalized 2-formylphenylboronic acids can undergo an intramolecular cyclization to form 1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgoxaboroles. rsc.org This represents a chain-ring tautomerism where the open-chain aldehyde form is in equilibrium with the cyclic hemiacetal-like structure.

This equilibrium is influenced by several factors, including the solvent and the nature and position of substituents on the aromatic ring. rsc.org For example, the presence of electron-withdrawing groups can affect the position of the equilibrium. researchgate.net Variable-temperature NMR spectroscopy has been employed to study this equilibrium and determine the thermodynamic parameters of the tautomerization process. rsc.org

Tautomeric FormStructural FeaturesKey Spectroscopic Signature
Open-chain (this compound)Contains a free aldehyde group (-CHO) and a boronic acid group (-B(OH)2)Characteristic aldehyde proton signal in 1H NMR (around 9-10 ppm)
Cyclic (e.g., 6-Chloro-1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgoxaborole)Formation of a five-membered heterocyclic ring containing boron and oxygenAppearance of a methine proton signal (CH-OH) in 1H NMR at a different chemical shift

Single-crystal X-ray diffraction analysis has been a powerful tool for elucidating the solid-state structures of 2-formylphenylboronic acids and their tautomers. rsc.org These studies have revealed a diversity of molecular structures, ranging from the planar open-chain form to the cyclic oxaborole derivative. rsc.org

The specific structure adopted in the solid state can be influenced by the substituents on the phenyl ring. For instance, in some cases, the open-chain form is observed, stabilized by intramolecular hydrogen bonding between the formyl group and the boronic acid. rsc.org In other cases, the cyclic tautomer is the dominant form in the crystal lattice. rsc.org These structural studies provide valuable insights into the interplay of electronic and steric effects that govern the tautomeric equilibrium.

Spectroscopic Analysis of Tautomerization (e.g., Variable-Temperature 1H NMR Spectroscopy)

The tautomerization of 2-formylphenylboronic acids, including the 2-chloro-5-formyl derivative, is a key feature of their solution-state chemistry. These compounds can exist in equilibrium between an open aldehyde form and a cyclic lactol (benzoxaborole) form. Variable-temperature (VT) ¹H NMR spectroscopy is a powerful technique to study this dynamic process. researchgate.netencyclopedia.pub

By monitoring the ¹H NMR spectrum at different temperatures, researchers can observe changes in the signals corresponding to each tautomer. nih.gov At low temperatures, the exchange between the two forms is slow on the NMR timescale, allowing for the independent detection of signals for both the open and cyclic isomers. As the temperature increases, the rate of interconversion accelerates. This leads to the broadening of the distinct signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov

Analysis of the spectra at various temperatures allows for the calculation of the equilibrium constant (Keq) for the tautomerization at each temperature. From this data, crucial thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined. researchgate.net For instance, in a study on analogous fluoro-substituted 2-formylphenylboronic acids, VT ¹H NMR was successfully used to determine these thermodynamic values in a mixture of deuterated acetone (B3395972) and water. researchgate.net This technique provides fundamental insights into the relative stability of the tautomers and the energy barrier to their interconversion.

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium between the open-chain aldehyde and the cyclic benzoxaborole form is highly sensitive to the solvent environment. researchgate.netmdpi.com The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing one tautomer over the other. colab.ws

In non-polar, aprotic solvents like chloroform (B151607) and benzene (B151609), the open aldehyde form of substituted 2-formylphenylboronic acids tends to be favored. mdpi.com Conversely, in polar, protic, or coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and water, the equilibrium shifts significantly towards the cyclic benzoxaborole isomer. researchgate.netmdpi.com This is because polar solvents can better solvate the more polar cyclic form, and solvents with hydrogen-bond accepting capabilities (like DMSO) can interact with the hydroxyl group of the benzoxaborole, further stabilizing it. mdpi.com

The influence of the solvent on the tautomeric equilibrium is a critical consideration for the application of this compound in chemical reactions, as the reactivity of the aldehyde form is distinct from that of the cyclic lactol.

Table 1: Solvent Influence on the Tautomerism of Substituted 2-Formylphenylboronic Acids This table is based on data for analogous 2-formylphenylboronic acids.

Solvent Predominant Form Reference
Chloroform Open Aldehyde mdpi.com
Benzene Open Aldehyde mdpi.com
Acetone Cyclic Benzoxaborole mdpi.com
DMSO Cyclic Benzoxaborole mdpi.com
Water Cyclic Benzoxaborole mdpi.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. Kinetic studies focus on the rate of a reaction and its mechanism, while thermodynamic analysis provides information about the energy changes and spontaneity of a transformation.

A pertinent example of kinetic analysis is the study of enzyme inhibition. The parent compound, 2-formylphenylboronic acid, has been shown to be a slow-onset, potent inhibitor of the enzyme mandelate (B1228975) racemase. marquette.edu Kinetic analysis of the progress curves revealed an initial "burst" phase followed by a time-dependent decrease in the reaction rate until a steady state was reached. marquette.edu This type of slow-onset inhibition suggests a two-step mechanism: an initial rapid, reversible binding of the inhibitor to the enzyme, followed by a slower isomerization to a more stable enzyme-inhibitor complex. marquette.edu Such detailed kinetic investigations are crucial for understanding the mode of action in biological systems.

Thermodynamic parameters for transformations like tautomerization can be derived from variable-temperature NMR studies, as discussed previously. For fluoro-substituted 2-formylphenylboronic acids, the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization have been determined, providing a quantitative measure of the energetic factors driving the equilibrium. researchgate.net

Computational and Theoretical Investigations of Reactivity

Computational chemistry offers powerful tools for investigating the reactivity of molecules like this compound at an electronic level, providing insights that complement experimental findings. chemrxiv.org

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.gov For analogs of this compound, DFT calculations (specifically using the B3LYP functional) have been employed to model the tautomerization process. researchgate.net These calculations can provide optimized geometries for both the open and cyclic tautomers, as well as their relative energies, which helps in understanding the equilibrium observed experimentally. DFT can also be used to calculate various chemical reactivity descriptors, which predict the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov

The reactivity of this compound is also influenced by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For the title compound, a key conformational feature is the rotation around the carbon-boron bond, which can significantly twist the boronic acid group relative to the phenyl ring. researchgate.net

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in solution. Such studies can reveal preferred conformations and the energy barriers between them, which can be crucial for understanding how the molecule interacts with other reactants or fits into an enzyme's active site. nih.gov

Every chemical reaction proceeds through a high-energy transition state that connects reactants and products. Identifying the structure and energy of this transition state is key to understanding the reaction mechanism and its rate. chemrxiv.org Computational methods are invaluable for locating and characterizing these fleeting structures. nih.gov

By mapping the potential energy surface, computational protocols can identify the most favorable reaction pathways, distinguishing between competing mechanisms. chemrxiv.org For complex reactions, these simulations can predict potential intermediates and by-products, guiding experimental design. For example, computational studies on organometallic catalysis have successfully elucidated reaction pathways by identifying transition state structures for oxidative addition reactions. nih.gov Similar approaches can be applied to understand the various transformations of this compound, such as its participation in Suzuki couplings or condensation reactions.

Applications of 2 Chloro 5 Formylphenylboronic Acid in Advanced Chemical Synthesis

Medicinal Chemistry and Drug Discovery

The strategic placement of reactive functional groups makes 2-chloro-5-formylphenylboronic acid and its analogs highly significant in the construction of pharmacologically active compounds. pubcompare.ai Its derivatives have been explored for a multitude of therapeutic applications, leveraging the unique properties of the organoboron scaffold.

In drug discovery, the modification of a lead compound is a critical step to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netgoogle.comuniroma1.it The structural features of this compound make it an excellent tool for this purpose. The aldehyde can be converted into a variety of other functional groups, and the boronic acid enables the coupling of different aromatic or heterocyclic rings through reactions like the Suzuki coupling. nih.gov

This strategy allows for systematic structural modifications to explore the structure-activity relationship (SAR). For instance, formylphenylboronic acids have been utilized in the design of isosteric mimics of natural products. In one example, a benzyloxy-substituted formylphenylboronic acid was condensed to produce a structural mimic of the natural estrogen, equilenin, demonstrating the potential to create novel boron-containing heterocyclic scaffolds with biological activity. researchgate.net The process of structural simplification, where complex lead compounds are streamlined to improve their drug-like properties, can also employ such versatile building blocks to generate simpler, more synthetically accessible analogs with improved pharmacokinetic profiles. nih.gov

The dual reactivity of this compound facilitates the synthesis of specifically designed drug molecules. The formyl group can participate in reactions to build heterocyclic systems, while the boronic acid group is ideal for carbon-carbon bond formation. This compound is considered a versatile synthetic intermediate for pharmaceutical research. pubcompare.ai

An example of its utility is in the synthesis of imidazole (B134444) derivatives. For instance, 2-butyl-4-chloro-5-formylimidazole (B193128) is a key intermediate in the production of the antihypertensive drug Losartan. google.com While the synthesis path may differ, it highlights the importance of the chloro-formyl-imidazole scaffold in pharmaceuticals. Furthermore, the Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, heavily relies on boronic acids. Pyrimidylboronic acids, for example, are used to synthesize various heteroarylpyrimidines, which are prevalent motifs in many therapeutic agents. The presence of the chloro and formyl groups on the phenylboronic acid ring provides additional points for diversification, allowing for the creation of extensive compound libraries for screening.

Derivatives of phenylboronic acids have emerged as a promising class of anticancer agents. nih.gov Research has shown that simple phenylboronic acid and benzoxaborole derivatives can act as potent antiproliferative agents by inducing cell cycle arrest and apoptosis. nih.gov

While specific studies on this compound derivatives are emerging, research on closely related analogs provides significant insights. For example, 2-fluoro-6-formylphenylboronic acid was found to induce strong G2/M cell cycle arrest in A2780 ovarian cancer cells. nih.gov The presence of a halogen atom is often crucial for activity. In other studies, hybrid molecules incorporating a chloro-phenyl moiety, such as certain 4-thiazolidinones, have demonstrated significant cytotoxic effects against a panel of cancer cell lines, including leukemia, melanoma, and colon cancer. nih.gov Furthermore, platinum(II) complexes with 5-chloro-7-azaindole-3-carbaldehyde showed enhanced anticancer activity against cisplatin-resistant ovarian cancer and triple-negative breast cancer cell lines compared to cisplatin (B142131) itself. mdpi.com These findings underscore the potential of the chloro-substituted formylphenyl scaffold in developing new anticancer therapeutics.

Table 1: Anticancer Activity of Related Phenylboronic Acid and Chloro-Substituted Derivatives
CompoundCancer Cell LineActivity (IC50/GI50)Reference
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)Induces G2/M cell cycle arrest nih.gov
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI60 Panel (Mean)GI50: 1.57 µM nih.gov
trans-[PtCl2(5ClL)2]¹A2780cis (Cisplatin-Resistant Ovarian)IC50: 4.96 µM mdpi.com
trans-[PtCl2(5ClL)2]¹MDA-MB-231 (Triple-Negative Breast)IC50: 4.83 µM mdpi.com
trans-[PtCl2(5ClL)2]¹HT-29 (Colon)IC50: 6.39 µM mdpi.com

¹ 5ClL = 5-chloro-7-azaindole-3-carbaldehyde

The antimicrobial potential of boronic acid derivatives is an active area of research. mdpi.comnih.gov 2-Formylphenylboronic acids and their analogs have demonstrated activity against a range of fungal and bacterial pathogens. mdpi.comresearchgate.net The mechanism of action for some benzoxaborole antifungals, which can be formed from 2-formylphenylboronic acids, is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. mdpi.comnih.gov

A derivative, 5-trifluoromethyl-2-formylphenylboronic acid, has shown notable activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.comnih.gov Studies on other halogenated phenylboronic acids have also revealed significant antimicrobial properties. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid was found to be a potent antifungal agent against Geotrichum candidum, the fungus responsible for sour rot in certain vegetables. researchgate.netnih.govresearchgate.net It completely inhibited mycelial growth and spore germination at a concentration of 0.25 mg/mL. researchgate.netnih.gov Other halogenated derivatives have shown efficacy against foodborne pathogens like Vibrio parahaemolyticus by inhibiting both planktonic cell growth and biofilm formation. nih.gov

Table 2: Antimicrobial Activity of Related Formylphenylboronic Acid Derivatives
CompoundTarget OrganismActivity (MIC)Reference
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereusLower than Tavaborole mdpi.comnih.gov
5-Trifluoromethyl-2-formylphenylboronic acidEscherichia coliActive mdpi.comnih.gov
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus nigerActive mdpi.comnih.gov
2-Chloro-5-trifluoromethoxybenzeneboronic acidGeotrichum candidum0.25 mg/mL (complete inhibition) researchgate.netnih.gov
2-Fluoro-5-iodophenylboronic acidVibrio parahaemolyticus100 μg/mL nih.gov

The boronic acid functional group is a key pharmacophore in a number of approved drugs and clinical candidates. It can act as a transition-state analog, reversibly inhibiting serine proteases. The first FDA-approved boronic acid-containing drug was Bortezomib (Velcade), a proteasome inhibitor used to treat multiple myeloma. nih.gov

This success has spurred the development of other boronic acid-based inhibitors. Boronic Acid Transition State Inhibitors (BATSIs) are a promising class of agents targeting β-lactamases, enzymes that confer bacterial resistance to penicillin and related antibiotics. researchgate.net The boronic acid mimics the tetrahedral intermediate formed during β-lactam hydrolysis, effectively blocking the enzyme's active site. researchgate.net While research into this compound specifically as a β-lactamase inhibitor is ongoing, its scaffold provides a template that can be elaborated to target various enzymes, with the chloro and formyl substituents offering opportunities to fine-tune binding affinity and selectivity.

Evaluating the cytotoxicity of new chemical entities is a fundamental aspect of drug discovery. Studies on analogs of this compound have provided data on their effects on various cell lines. For instance, an in-vitro study on 2-formylphenylboronic acid and 3-chlorophenylboronic acid revealed concentration-dependent cytotoxic effects on L929 fibroblast cells. researchgate.net At lower concentrations (3.90-31.25 µg/ml), 2-formylphenylboronic acid showed high cell viability (above 84%), but viability dropped significantly at higher concentrations. researchgate.net

The same study also investigated the impact on cell migration, a crucial process in areas like wound healing and cancer metastasis. researchgate.net Phenylboronic acid derivatives have been identified as potent antiproliferative agents that can induce apoptosis in cancer cells. nih.gov The ability of certain peptide derivatives to inhibit glioblastoma cell migration and invasion has also been documented, highlighting a potential therapeutic avenue where boronic acid-containing molecules could be further explored. mdpi.com The specific substitution pattern of this compound would be expected to influence these cytotoxic and anti-migratory properties, a subject for further investigation.

Interaction with Biological Targets (e.g., Enzymes, Proteins)

The boronic acid moiety is a key pharmacophore that can form reversible covalent bonds with the diol groups present in many biological molecules, such as sugars, glycoproteins, and the ribonucleoside adenosine. rsc.orggoogle.com This interaction is the foundation for its use in targeting specific biological entities.

Research into analogs, such as 2-formylphenylboronic acids, has highlighted their potential as antimicrobial agents. mdpi.comuniss.it In solution, these compounds can isomerize to form a cyclic structure known as a 3-hydroxybenzoxaborole. mdpi.comuniss.it This cyclic form is crucial for its biological activity. For instance, studies on related benzoxaboroles have shown they can inhibit protein synthesis by targeting and trapping tRNA in the editing site of leucyl-tRNA synthetase (LeuRS), an essential enzyme in microorganisms. mdpi.comuniss.it The investigation of 5-Trifluoromethyl-2-formylphenylboronic acid, an analog of the title compound, demonstrated moderate to high activity against various fungi and bacteria, including Aspergillus niger and Bacillus cereus. uniss.it This suggests a potential mechanism of action for 2-formylphenylboronic acid derivatives as a class of antimicrobial agents. uniss.it

The boronic acid group can also interact with metal ions within the active sites of metalloenzymes, presenting another avenue for inhibitor design. rsc.org

Table 1: Investigated Antimicrobial Activity of a 2-Formylphenylboronic Acid Analog

MicroorganismActivity of AnalogProbable Mechanism of Action
Candida albicansModerateInhibition of Leucyl-tRNA Synthetase (LeuRS)
Aspergillus nigerHighInhibition of Leucyl-tRNA Synthetase (LeuRS)
Escherichia coliHighInhibition of Leucyl-tRNA Synthetase (LeuRS)
Bacillus cereusHighInhibition of Leucyl-tRNA Synthetase (LeuRS)
Data based on studies of 5-Trifluoromethyl-2-formylphenylboronic acid. uniss.it

Materials Science and Optoelectronic Applications

The reactivity of this compound makes it a valuable precursor in the synthesis of novel materials with specialized properties for electronics and sensor technology. Chemical suppliers categorize it as a building block for materials used in OLEDs, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs). bldpharm.com

Synthesis of Materials with Special Optoelectronic Properties

Organoboron compounds, particularly those forming N,N'-chelate tetracoordinated structures, are widely used in the development of materials for optoelectronics due to their unique luminescent properties. nih.gov These properties can be finely tuned by altering the substituents on the chelating framework. nih.gov The presence of both a reactive aldehyde and a boronic acid group on this compound allows it to be incorporated into larger conjugated systems designed for specific electronic behaviors.

Applications in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells

In the field of Organic Light Emitting Diodes (OLEDs), materials based on organoboron compounds are developed for use as emitters or as electron-transport materials (ETMs). nih.govrsc.org The goal is to create molecules that lead to devices with high efficiency, low operating voltages, and long operational stability. rsc.org For instance, N,N'-chelate pyridyl pyrrolide boron complexes have been synthesized and shown to achieve high external quantum efficiencies in OLEDs. nih.gov While specific device data for this compound is not detailed, its classification as an "OLED Material" by suppliers indicates its role as a synthetic intermediate for creating such high-performance components. bldpharm.com

Development of Sensors and Molecular Probes

The ability of boronic acids to reversibly bind with 1,2- or 1,3-diols is the fundamental principle behind their use in sensors for biologically important molecules. google.com This specific interaction allows for the design of synthetic receptors that can detect cis-diol-containing species like sugars, glycoproteins, and ribonucleic acids. google.com The presence of an electron-withdrawing substituent, such as a chlorine atom, can enhance the acidity of the boronic acid, which is a crucial factor in designing sensors that operate effectively at physiological pH. mdpi.com These boronic acid-based materials can be integrated into various sensing platforms, including electrochemical biosensors, to achieve high sensitivity and rapid response times. google.com

Functional Materials for Advanced Technologies

A significant application for this compound is in the construction of Covalent Organic Frameworks (COFs). COFs are highly ordered, porous crystalline polymers built from organic molecules linked by covalent bonds. mdpi.com Boronic acids are foundational building blocks for a major class of COFs, where they react to form stable boroxine (B1236090) or boronate ester linkages. rsc.orgresearchgate.net

Monofunctional boronic acids, such as this compound, can be used as functionalizing agents in the synthesis of 3D COFs. researchgate.net In this strategy, the monofunctional acid is co-crystallized with a multifunctional monomer (e.g., a tetrakis(boronic acid)). The monofunctional unit acts as a "capping" or "truncating" agent, incorporating its specific functionality (in this case, a chloro and a formyl group) into the pores of the final COF material. This method allows for precise control over the chemical environment within the pores, tailoring the COF for specific applications like gas sorption or catalysis. researchgate.net

Development of Catalysts and Ligands

This compound is also classified as a building block for catalysts and ligands. bldpharm.com The field of organoboron chemistry includes the synthesis of N,N'-chelate organoboron compounds, which are formed by reacting a bidentate ligand containing nitrogen with a trivalent boron reagent. nih.gov These tetracoordinated boron complexes have applications in photocatalysis. nih.gov The reactivity of the aldehyde and boronic acid groups on this compound allows for its use in synthesizing more complex ligand structures for coordination with various metals or for the development of novel organocatalysts.

Synthesis of Advanced Organic Intermediates

This compound is a versatile building block in organic synthesis, prized for its dual reactivity. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Simultaneously, the formyl group provides a handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. This unique combination allows for the efficient construction of complex molecular architectures, making it a valuable precursor for advanced organic intermediates, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

One significant application of this compound is in the synthesis of substituted indazoles. These bicyclic heterocyclic compounds are prevalent in medicinal chemistry, forming the core of numerous drugs. prepchem.comnih.govgoogle.com A notable method involves the copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure to furnish 1N-alkoxycarbonyl indazoles. prepchem.comnih.govgoogle.com This transformation can be performed in a two-step, one-pot procedure, offering an efficient route to these important intermediates. prepchem.comnih.govgoogle.com While the specific use of the 2-chloro-5-formyl derivative in the literature is not extensively detailed with yields, the general methodology is well-established for various substituted 2-formylphenylboronic acids. prepchem.comnih.govgoogle.com

Another key application lies in the construction of substituted biphenyls, which are common structural motifs in liquid crystals and drug candidates. The Suzuki-Miyaura coupling reaction is the primary method employed for this purpose, where this compound is coupled with a variety of aryl halides. libretexts.orgbeilstein-journals.org For instance, the coupling with 4-bromo-2-fluorobenzaldehyde (B134337) can yield 3'-fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile, a complex intermediate for further functionalization. sigmaaldrich.com The reaction conditions for such transformations are typically mild and tolerate a wide range of functional groups. libretexts.org

The formyl group can also be protected, for example, as a diethyl acetal (B89532), to allow for selective reactions at the boronic acid site without interference. This protected form, 2-chloro-5-(diethoxymethyl)phenylboronic acid, can then undergo Suzuki coupling, followed by deprotection of the formyl group to regenerate the aldehyde for subsequent reactions. This strategy enhances the synthetic utility of the parent compound.

Furthermore, the boronic acid itself can be transformed into other functional groups. For example, treatment with certain reagents can convert the boronic acid to a tetrazole ring, yielding 2-chloro-5-(1H-tetrazol-5-yl)phenylboronic acid. prepchem.com This opens up another avenue for creating diverse and complex intermediates.

The following table summarizes some of the advanced organic intermediates that can be synthesized using this compound, based on established synthetic methodologies for analogous compounds.

Intermediate ClassReactant(s)Key TransformationPotential Intermediate
IndazolesDiethyl azodicarboxylate (DEAD)Copper-catalyzed N-arylation and cyclizationDiethyl 1-(4-chloro-3-formylphenyl)hydrazine-1,2-dicarboxylate
Biphenyls4-Bromo-2-fluorobenzaldehydeSuzuki-Miyaura Coupling3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile sigmaaldrich.com
Biphenyls5-Bromo-1-methyl-1H-indazoleSuzuki-Miyaura Coupling4-Chloro-3-(1-methyl-1H-indazol-5-yl)benzaldehyde
PhenyltetrazolesSodium azide, Copper sulfateCycloaddition2-Chloro-5-(1H-tetrazol-5-yl)benzaldehyde

The synthesis of these and other advanced intermediates highlights the strategic importance of this compound as a starting material in modern organic synthesis. Its ability to participate in diverse and high-yielding reactions makes it an invaluable tool for chemists in both academic and industrial research.

Advanced Characterization Techniques for 2 Chloro 5 Formylphenylboronic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structure of 2-Chloro-5-formylphenylboronic acid.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 4-formylphenylboronic acid, in deuterated acetonitrile (B52724) shows a singlet for the aldehyde proton at approximately 9.80 ppm. The aromatic protons appear as doublets at around 7.76 ppm and 6.95 ppm. unibo.it For this compound, the chemical shifts would be influenced by the presence of the chloro and formyl groups.

¹³C NMR: In the ¹³C NMR spectrum of 4-formylphenylboronic acid, the carbonyl carbon of the aldehyde group resonates at approximately 192.0 ppm. unibo.it The aromatic carbons exhibit signals in the range of 116.8 to 163.7 ppm. unibo.it The specific shifts for this compound would be expected to show distinct patterns due to the substitution on the phenyl ring.

¹¹B NMR: ¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds. researchgate.net The chemical shift of the boron atom provides information about its coordination environment. For tricoordinate boronic acids, the resonance is typically observed at higher fields compared to tetracoordinate boronate esters. sdsu.edu The chemical shift can be influenced by the solvent and the presence of other molecules that can coordinate to the boron atom. sdsu.edunsf.gov In the solid state, ¹¹B NMR can provide detailed information about the local environment of the boron atom. nih.gov

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HAldehyde (-CHO)~9.8
¹HAromatic (Ar-H)~6.9-7.8
¹³CCarbonyl (C=O)~192
¹³CAromatic (Ar-C)~115-165
¹¹BBoronic Acid (-B(OH)₂)Varies with coordination

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For a similar compound, 4-formylphenylboronic acid, the IR spectrum would show characteristic absorption bands. researchgate.net The O-H stretching of the boronic acid group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while C-C stretching in the aromatic ring appears in the 1400-1600 cm⁻¹ region. The B-O stretching vibration is typically found in the 1300-1400 cm⁻¹ range. cdnsciencepub.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Boronic Acid (-B(OH)₂)O-H stretch3200-3600 (broad)
Aldehyde (-CHO)C=O stretch~1700
Aromatic RingC-H stretch3000-3100
Aromatic RingC-C stretch1400-1600
Boronic Acid (-B(OH)₂)B-O stretch1300-1400

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆BClO₃), the expected monoisotopic mass is approximately 184.0 g/mol . scbt.com Mass spectrometry can also provide information about the fragmentation pattern of the molecule, which can aid in structural elucidation. Techniques like electrospray ionization (ESI) are often used for the analysis of boronic acids. researchgate.netscirp.org

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound and its derivatives. These techniques can provide information about the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring and their influence on the electrochemical behavior of the molecule. The presence of the chloro and formyl groups, both being electron-withdrawing, would be expected to impact the oxidation and reduction potentials of the compound.

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This can provide information about the thermal stability of this compound and the temperatures at which it decomposes. It can also be used to identify the loss of water or other volatile components.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, glass transition temperature, and other thermal transitions of the compound. For this compound, which is a solid, DSC would clearly indicate its melting point. sigmaaldrich.cn

Conclusion and Outlook on 2 Chloro 5 Formylphenylboronic Acid Research

Summary of Key Research Advances

Research on 2-Chloro-5-formylphenylboronic acid and its analogs has led to significant advancements in understanding their chemical properties and potential applications. A key area of progress is in the synthesis and characterization of this and related compounds. Studies have detailed the structural features of similar 2-formylphenylboronic acids, noting that they often exist as dimers in the solid state. mdpi.com

A crucial discovery is the isomerization of 2-formylphenylboronic acids in solution to form cyclic 3-hydroxybenzoxaboroles. mdpi.com This equilibrium is significant because the biological activity of these compounds has been correlated with the presence of the cyclic isomer. mdpi.comresearchgate.net The introduction of substituents, such as the chloro group in this compound, is known to significantly affect the molecule's properties, including its acidity. researchgate.net For instance, electron-withdrawing groups have been shown to increase the acidity of phenylboronic acids. mdpi.com

In the realm of biological applications, research has highlighted the potential of 2-formylphenylboronic acid derivatives as enzyme inhibitors. For example, 2-formylphenylboronic acid has been identified as a potent, slow-onset inhibitor of mandelate (B1228975) racemase. marquette.edu Furthermore, studies on related compounds like 5-Trifluoromethyl-2-formylphenylboronic acid have demonstrated their potential as antimicrobial agents, showing activity against various fungal and bacterial strains, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.comresearchgate.net This antimicrobial action is thought to be linked to the inhibition of enzymes like leucyl-tRNA synthetase. mdpi.com

The development of synthetic methodologies has also been a focus, with various suppliers providing access to this compound for research purposes. glentham.combldpharm.comfrontierspecialtychemicals.comscbt.comavantorsciences.comsigmaaldrich.cn This availability is crucial for facilitating further investigations into its properties and applications.

Remaining Challenges and Open Questions

Despite the progress, several challenges and unanswered questions remain in the research of this compound. A primary challenge lies in fully elucidating the mechanism of action for its biological activities. While the inhibition of enzymes like leucyl-tRNA synthetase has been proposed for similar compounds, the precise interactions and the role of the chloro and formyl substituents in this compound require more detailed investigation. mdpi.com

The tautomeric equilibrium between the open-chain boronic acid and the cyclic benzoxaborole form in different solvents and biological environments is another area that needs further exploration. mdpi.comresearchgate.net Understanding the factors that influence this equilibrium is critical, as the biological activity appears to be linked to the cyclic form. mdpi.com The exact contribution of each isomer to the observed biological effects is not yet fully understood.

Furthermore, while initial studies on related compounds have shown promise, the full spectrum of biological targets for this compound has not been comprehensively mapped. The selectivity of this compound for specific enzymes or cellular pathways is an open question that needs to be addressed to assess its potential as a therapeutic agent or a research tool.

Another challenge is the optimization of its synthesis and the development of more efficient and scalable synthetic routes. While it is commercially available, advancements in its synthesis could lead to lower costs and wider accessibility for research.

Finally, the long-term stability and potential metabolism of this compound in biological systems are largely unknown. Investigating these aspects is crucial for any future in vivo studies or applications.

Future Research Avenues and Potential Innovations

The future of this compound research is promising, with several avenues for further investigation and potential innovations. A key direction will be the detailed exploration of its potential as a targeted enzyme inhibitor. Building on the findings with mandelate racemase and other enzymes, researchers can screen this compound against a wider range of enzymes, particularly those involved in disease pathways. marquette.edu This could lead to the discovery of novel inhibitors for therapeutic development.

The unique chemical properties of this compound, particularly the presence of both a boronic acid and a formyl group, make it a valuable building block in synthetic chemistry. Future research could focus on utilizing this compound in the synthesis of complex organic molecules, including polymers and novel heterocyclic systems. nih.gov Its bifunctional nature allows for diverse chemical transformations, opening up possibilities for creating new materials with unique properties.

Investigating the structure-activity relationship (SAR) by synthesizing and evaluating a library of derivatives of this compound is another important research avenue. By systematically modifying the substituents on the phenyl ring, researchers can gain deeper insights into the molecular features required for specific biological activities. This could lead to the design of more potent and selective compounds.

The development of this compound-based chemical probes and sensors is also a potential area for innovation. The ability of boronic acids to interact with diols could be exploited to design sensors for detecting specific biomolecules or for use in bio-conjugation reactions. mdpi.com

Finally, in silico studies, such as molecular docking and dynamics simulations, can play a crucial role in guiding future experimental work. unibs.it These computational approaches can help predict potential biological targets, understand binding modes, and rationalize observed structure-activity relationships, thereby accelerating the discovery and development process.

Q & A

Basic: What are the recommended storage conditions for 2-Chloro-5-formylphenylboronic acid to ensure long-term stability?

Methodological Answer:
The compound should be stored at 0–6°C in a tightly sealed container under inert gas (e.g., argon) to minimize hydrolysis of the boronic acid group. Moisture-sensitive boronic acids often degrade via protodeboronation, and low temperatures slow this process. Purity (>95.0% by HPLC) should be verified before use, as impurities can accelerate decomposition .

Basic: What synthetic routes are commonly employed to prepare this compound, and how is purity validated?

Methodological Answer:
A typical synthesis involves:

Directed ortho-metalation of a chloro-substituted benzaldehyde derivative followed by boronation with trimethyl borate.

Cross-coupling using Pd-catalyzed Miyaura borylation of a pre-functionalized aryl halide.
Purification is achieved via recrystallization from anhydrous THF/hexane or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated using HPLC (>95.0% area) and ¹H/¹³C NMR to confirm absence of deboronated byproducts .

Advanced: How can conflicting NMR data for derivatives of this compound be resolved?

Methodological Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from:

  • Tautomerism : The aldehyde group may form hemiaminal adducts with residual solvents (e.g., DMSO-d₆). Use deuterated chloroform (CDCl₃) for analysis.
  • Dynamic equilibria : Boronic acid self-condensation can occur in solution. Add 1 equiv. of DABCO (to stabilize boronic acids) or analyze under strictly anhydrous conditions.
  • Paramagnetic impurities : Filter samples through a short plug of activated charcoal before analysis.
    For unambiguous assignment, combine 2D NMR (COSY, HSQC) and compare with computed spectra (DFT) .

Advanced: What strategies improve yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:
Key considerations:

  • Protection of the aldehyde : Use ethylene glycol to form a cyclic acetal, preventing side reactions with the catalyst.
  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl chlorides.
  • Base optimization : K₂CO₃ in THF/H₂O (4:1) at 80°C minimizes protodeboronation.
    Monitor reaction progress via TLC (eluent: 30% EtOAc/hexane) and isolate products via acidic workup (1M HCl) to hydrolyze the acetal post-coupling. Yields >80% are achievable with rigorous exclusion of oxygen .

Advanced: How does the formyl group influence the reactivity of this compound in multicomponent reactions?

Methodological Answer:
The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones) while the boronic acid participates in cross-couplings. For example:

One-pot synthesis : Perform Suzuki coupling with an aryl bromide, followed by Knorr pyrrole synthesis using the formyl group.

Chelation effects : The aldehyde can coordinate to Pd catalysts, requiring ligand screening (e.g., SPhos vs. Xantphos) to balance reactivity.
Optimize stoichiometry (1.2 equiv. boronic acid) and use microwave irradiation (100°C, 30 min) to accelerate steps .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm boronic acid B-O (1340–1310 cm⁻¹) and aldehyde C=O (1720–1700 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 184.010 (calculated for C₇H₆BClO₃).
  • X-ray crystallography : Use ORTEP-III to resolve crystal packing and confirm planarity of the arylboronic acid moiety (single crystals grown from DCM/hexane) .

Advanced: How do steric and electronic effects of the chloro and formyl substituents impact regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : The chloro group at position 2 directs coupling to the less hindered position 4.
  • Electronic effects : The electron-withdrawing formyl group (position 5) activates the arylboronic acid toward transmetalation but may deactivate the aryl chloride partner.
    Computational modeling (DFT, Fukui indices) predicts electrophilic regions. Experimentally, kinetic studies (monitoring via ¹¹B NMR) reveal faster transmetalation at electron-deficient sites. Use meta-directing ligands (e.g., P(2-furyl)₃) to override inherent selectivity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of boronic acid dust.
  • Spill management : Neutralize with aqueous NaHCO₃ and adsorb with vermiculite.
  • Disposal : Follow institutional guidelines for halogenated waste (PRTR classification) .

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-formylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-formylphenylboronic acid

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